Product packaging for 3-(Benzyloxy)-2-formamidopropanoic acid(Cat. No.:CAS No. 20409-07-8)

3-(Benzyloxy)-2-formamidopropanoic acid

Cat. No.: B2572287
CAS No.: 20409-07-8
M. Wt: 223.228
InChI Key: KIEYZJGRXMKITN-UHFFFAOYSA-N
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Description

Contextualization within Benzyloxy-Substituted Amino Acid Derivatives

3-(Benzyloxy)-2-formamidopropanoic acid belongs to a broad class of benzyloxy-substituted amino acid derivatives. In the field of peptide chemistry and organic synthesis, reactive functional groups on amino acid side chains must be temporarily blocked or "protected" to prevent unwanted side reactions during processes like peptide bond formation. biosynth.com For amino acids with hydroxyl groups, such as serine and threonine, the benzyl (B1604629) ether (benzyloxy group) is a widely used protecting group. peptide.com

This strategy is a cornerstone of the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection scheme in peptide synthesis. biosynth.com In this approach, the alpha-amino group is protected by the acid-labile Boc group, while reactive side chains are protected by benzyl-based groups. For instance, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) is a standard reagent used in both solid-phase and solution-phase peptide synthesis. peptide.com The benzyl ether is stable under the mild acidic conditions used to remove the temporary Boc group but can be cleaved simultaneously with the final peptide cleavage from the resin using strong acids like hydrogen fluoride (B91410) (HF) or through hydrogenolysis. peptide.com

Therefore, this compound is structurally a close relative of these common reagents, sharing the O-benzyl-serine core. guidechem.comnih.gov Its distinction lies in the use of a formyl group for N-protection instead of the more common Boc or Fmoc groups, which positions it for different synthetic applications outside of standard iterative peptide synthesis.

Academic Significance and Research Trajectory in Organic Synthesis

The primary academic significance of this compound lies in its role as a crucial intermediate in the chemical resolution of racemic serine. The preparation of enantiomerically pure O-benzyl-L-serine, a valuable precursor for synthesizing biologically active molecules and functional materials, often proceeds through the resolution of N-formyl-O-benzyl-DL-serine (the racemic form of the title compound). nih.govrsc.orgrsc.org

The research trajectory for this compound is thus closely tied to efficient methods for producing chiral building blocks. In a widely cited resolution procedure, racemic N-formyl-O-benzyl-serine is treated with a chiral resolving agent, such as the alkaloid brucine (B1667951). rsc.org The diastereomeric salt formed with the D-enantiomer is less soluble in solvents like ethanol (B145695) and precipitates, allowing for its separation. The mother liquor is then enriched with the desired L-enantiomer, N-formyl-O-benzyl-L-serine. rsc.org Subsequent work has focused on refining this separation to avoid the need for a second, different resolving agent by using selective solubilization techniques. rsc.orgrsc.org

Once the pure N-formyl-O-benzyl-L-serine is isolated, the formyl group is removed via hydrolysis to yield the target O-benzyl-L-serine. The formyl group is specifically chosen for this process because it is stable during the benzylation and resolution steps but can be removed without affecting the benzyl ether side-chain protection. This highlights the compound's utility not as a direct participant in peptide chain elongation, but as a pivotal, transiently protected entity that facilitates the stereoselective synthesis of other useful reagents.

Historical Development of Related Chemical Entities and Their Synthetic Relevance

The development of modern organic synthesis, particularly in the area of peptide chemistry, is inextricably linked to the invention of protecting groups. researchgate.net In the early 20th century, attempts to synthesize peptides by simply reacting amino acids resulted in uncontrolled polymerization and a mixture of products. The need for a temporary shield for the amino group became evident. libretexts.org

A seminal breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group. creative-peptides.com This group could be attached to the α-amino group and later removed by catalytic hydrogenation, a method that did not break the newly formed peptide bond. bachem.com This innovation ushered in the era of rational peptide synthesis.

The subsequent decades saw the development of other critical protecting groups that formed the basis of modern strategies:

tert-Butoxycarbonyl (Boc): This group, removable with mild acid, became the foundation of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS) pioneered by Bruce Merrifield. nbinno.com

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced by Carpino and Han, the Fmoc group is cleaved under mild basic conditions (e.g., with piperidine). creative-peptides.com Its orthogonality with acid-labile side-chain protecting groups (like tert-butyl) established the dominant Fmoc/tBu strategy used in modern SPPS. wikipedia.org

The formyl group represents one of the simplest acyl-type protecting groups. While not as widely used for α-amino protection in iterative peptide synthesis as Boc or Fmoc, it has maintained relevance in specific contexts. It has been employed for protecting the side-chain indole (B1671886) nitrogen of tryptophan in Boc-based synthesis. peptide.com As demonstrated with this compound, its stability and specific cleavage conditions make it highly suitable for particular synthetic transformations like the resolution of enantiomers, where the more sophisticated Boc or Fmoc groups are unnecessary or less ideal. rsc.org

Table 2: Comparison of Common Amino-Protecting Groups

Protecting Group Abbreviation Structure Common Cleavage Conditions Primary Application
Formyl For -CHO Acid or base hydrolysis Intermediate in specific syntheses (e.g., resolutions), side-chain protection (Trp)
Benzyloxycarbonyl Z or Cbz -C(O)O-CH₂-C₆H₅ Catalytic hydrogenolysis, strong acid (HBr/AcOH) Solution-phase peptide synthesis, side-chain protection (Lys) peptide.combachem.com
tert-Butoxycarbonyl Boc -C(O)O-C(CH₃)₃ Mild acid (e.g., Trifluoroacetic acid, TFA) Solid-phase peptide synthesis (Boc/Bzl strategy) nbinno.com
9-Fluorenylmethoxycarbonyl Fmoc -C(O)O-CH₂-(C₁₃H₉) Mild base (e.g., Piperidine in DMF) Solid-phase peptide synthesis (Fmoc/tBu strategy) creative-peptides.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B2572287 3-(Benzyloxy)-2-formamidopropanoic acid CAS No. 20409-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formamido-3-phenylmethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEYZJGRXMKITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy 2 Formamidopropanoic Acid

Strategies for the Construction of the 3-(Benzyloxy)propanoic Acid Backbone

The formation of the 3-(benzyloxy)propanoic acid structure is a key step that establishes the foundational framework of the target molecule. This is typically achieved through methods that involve the formation of an ether linkage to protect the hydroxyl group of a serine precursor, followed by modifications to the carboxylic acid moiety.

Esterification and Ether Formation Routes

A common and effective strategy begins with the protection of both the amino and carboxyl groups of serine. The hydroxyl group is then benzylated to form the benzyl (B1604629) ether. Subsequent selective deprotection of the carboxyl group yields the desired backbone.

The initial step often involves the esterification of serine to protect the carboxylic acid, for example, by forming a methyl or benzyl ester. This is followed by the protection of the amino group, commonly with a benzyloxycarbonyl (Cbz) group. With the amino and carboxyl functionalities masked, the hydroxyl group can be selectively benzylated using benzyl bromide or a similar benzylating agent in the presence of a base like sodium hydride. Finally, selective hydrolysis of the ester group under basic or acidic conditions affords the 3-(benzyloxy)propanoic acid backbone, with the amino group still protected.

Starting MaterialReagentsKey TransformationsProduct
L-Serine1. SOCl₂, MeOH; 2. Cbz-Cl, NaHCO₃; 3. NaH, BnBr; 4. LiOHEsterification, N-protection, O-benzylation, HydrolysisN-Cbz-O-benzyl-L-serine

This route is advantageous as it utilizes readily available starting materials and employs well-established protection/deprotection protocols, allowing for controlled synthesis.

Carboxylic Acid Functionalization Approaches

Alternatively, the synthesis can commence from a precursor where the 3-benzyloxy group is already in place. For instance, 3-(benzyloxy)propionaldehyde can be oxidized to the corresponding carboxylic acid. Another approach involves the Williamson ether synthesis between a 3-halopropanoic acid derivative and benzyl alcohol.

A notable method involves the reaction of salicylic (B10762653) aldehyde with 3-chloropropanoic acid in the presence of a base, followed by further transformations to arrive at a functionalized propanoic acid backbone. nih.govresearchgate.net While not a direct synthesis of the target backbone, this illustrates the principle of constructing the propanoic acid chain with a pre-existing ether linkage.

Introduction of the 2-Formamido Group

The introduction of the formamido group at the C-2 position is a critical step in the synthesis of the final compound. This is typically achieved by formylation of the corresponding amino precursor, 2-amino-3-(benzyloxy)propanoic acid (O-benzylserine).

Formylation Reactions of Amino Precursors

The most direct method for introducing the formamido group is the formylation of O-benzylserine. Various reagents can be employed for this transformation. A common method involves the use of formic acid, often in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govnih.gov These reagents activate the formic acid, facilitating its reaction with the amino group.

Another effective formylating agent is a mixture of formic acid and acetic anhydride (B1165640). This in situ generates the mixed anhydride, which readily formylates the amino group. The reaction conditions are generally mild, preserving the integrity of other functional groups and the stereochemistry at the alpha-carbon.

Amino PrecursorFormylating AgentConditionsProduct
O-BenzylserineFormic acid, Acetic anhydride0 °C to room temperature3-(Benzyloxy)-2-formamidopropanoic acid
O-BenzylserineFormic acid, DCCDichloromethane, 0 °C to room temperatureThis compound

One-Pot Synthetic Sequences Involving Formamide (B127407)

For a more streamlined approach, one-pot syntheses have been developed. These methods often utilize formamide as both the formylating agent and sometimes as the solvent. google.com Heating an amino acid, such as O-benzylserine, in formamide can directly yield the N-formylated product. google.com This method is attractive due to its simplicity and the ready availability of formamide. google.com The reaction typically requires elevated temperatures to proceed at a reasonable rate. google.com

Starting MaterialReagentConditionsKey Feature
2-Amino-3-(benzyloxy)propanoic acidFormamideHeating (e.g., 80-100 °C)Direct formylation in a single step. google.com

Chemical Reactivity and Transformation of 3 Benzyloxy 2 Formamidopropanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as the formation of esters and amides, or reduction to alcohols and aldehydes.

The carboxylic acid functional group of 3-(Benzyloxy)-2-formamidopropanoic acid can be readily converted into esters and amides, which are fundamental reactions in peptide synthesis and the creation of other derivatives.

Esterification: The conversion to an ester is typically achieved through acid-catalyzed reaction with an alcohol, a process known as Fischer esterification. masterorganicchemistry.com For N-protected amino acids, this reaction is often performed by refluxing with the desired alcohol (e.g., benzyl (B1604629) alcohol or methanol) in the presence of a strong acid catalyst like p-toluenesulfonic acid or hydrochloric acid. The use of a large excess of the alcohol can drive the equilibrium towards the ester product. masterorganicchemistry.com Alternative mild methods include using dried Dowex H+ resin, which acts as a solid acid catalyst. nih.gov

Amidation: Amide bond formation is central to peptide synthesis. The carboxylic acid is typically activated first to facilitate the reaction with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov The activated acid then reacts with a primary or secondary amine to form the corresponding amide. Biocatalytic methods using enzymes such as lipases can also facilitate amidation under mild conditions, often proceeding through an acyl-enzyme intermediate. nih.gov

Table 1: Selected Methods for Esterification and Amidation
TransformationReagentsTypical ConditionsNotes
EsterificationAlcohol (e.g., MeOH, BnOH), Acid Catalyst (e.g., HCl, TsOH)Refluxing solvent to remove water azeotropically.Classic Fischer-Speier esterification. masterorganicchemistry.com
EsterificationAlcohol, Dried Dowex H+ ResinStirring at room temperature or gentle heating.A green and mild alternative using a solid acid catalyst. nih.gov
AmidationAmine, Carbodiimide (e.g., DCC, EDCI)Anhydrous organic solvent (e.g., DCM, DMF) at 0°C to room temperature.Standard method in peptide synthesis. nih.gov
AmidationAmine, Lipase EnzymeOrganic or non-aqueous media, mild temperatures (e.g., 40-70°C).Biocatalytic method offering high selectivity. nih.gov

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, yielding N-formyl-O-benzyl-serinol or N-formyl-O-benzyl-serinal, respectively. The choice of reducing agent and reaction conditions determines the outcome.

Reduction to Alcohols: Strong reducing agents are required to reduce a carboxylic acid directly to an alcohol. While lithium aluminum hydride (LiAlH₄) is a common choice, milder and more selective methods are often preferred for complex molecules like amino acid derivatives. stackexchange.com A suitable method involves the in-situ formation of a reactive mixed-anhydride by treating the N-protected amino acid with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in water. core.ac.uk Another effective system for reducing N-protected or unprotected amino acids is a combination of sodium borohydride and iodine (NaBH₄/I₂) in an anhydrous solvent like THF. stackexchange.com Alternatively, the carboxylic acid can first be converted to its ester, which is then reduced to the alcohol using NaBH₄, often with the slow addition of methanol (B129727) to enhance the reaction rate. oup.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging as it requires stopping the reduction at an intermediate stage. A common strategy involves converting the amino acid into an activated derivative that is more easily reduced to the aldehyde level. An efficient one-pot method involves activating the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction with diisobutylaluminum hydride (DIBAL-H) at low temperature. rsc.org This procedure is known to provide chiral α-amino aldehydes with good yields and without significant loss of stereochemical integrity. rsc.org

Table 2: Methods for the Reduction of the Carboxylic Acid Moiety
ProductMethodReagentsTypical Conditions
AlcoholMixed-Anhydride Reduction1. Ethyl chloroformate, Base (e.g., NMM) 2. NaBH₄, H₂OFormation of anhydride (B1165640) in THF, followed by reduction at room temperature. core.ac.uk
AlcoholBorane-based ReductionNaBH₄ / I₂Anhydrous THF, 0°C to room temperature. stackexchange.com
AlcoholEster Reduction1. Esterification (see Table 1) 2. NaBH₄, MeOHSlow addition of methanol to ester and NaBH₄ in THF or t-BuOH at 50°C. oup.com
AldehydeOne-pot Activation-Reduction1. CDI 2. DIBAL-HActivation with CDI followed by reduction at low temperature (e.g., -78°C). rsc.org

Transformations of the Formamido Group

The N-formyl group primarily serves as a protecting group for the α-amino functionality and its most significant transformation is its removal via hydrolysis.

The N-formyl group can be cleaved to reveal the free amine, a critical step after its role as a protecting group is complete. This deprotection can be achieved under various conditions. Mild acid hydrolysis is a conventional method, but it can sometimes lead to side reactions, such as cleavage of peptide bonds or ester groups if present. google.comgoogle.com

To circumvent these issues, specific reagents have been developed. A common method involves reacting the N-formyl compound with hydroxylamine (B1172632) hydrochloride in a solvent like aqueous methanol. google.com This approach is particularly useful for N-formyl-peptide esters as it avoids significant side reactions. google.com Another method employs anhydrous hydrazine (B178648) vapor, which can effectively remove N-formyl groups under relatively mild conditions. nih.gov

Table 3: Conditions for Hydrolysis of the N-Formyl Group
MethodReagentsTypical ConditionsNotes
Acidic HydrolysisDilute HClHeating with dilute acid.Can cause hydrolysis of other sensitive groups (esters, peptides). google.com
Acidic AlcoholysisMethanolic HClRoom temperature, prolonged reaction time (e.g., 48 hours).Milder than aqueous acid but can be slow. google.com
Hydroxylamine CleavageHydroxylamine Hydrochloride (NH₂OH·HCl)Aqueous methanol, heating (e.g., 70°C).Effective for esters, minimizing side reactions. google.com
HydrazinolysisAnhydrous Hydrazine Vapor-5°C for 8 hours.Mild vapor-phase deprotection. nih.gov

While the primary chemical transformation of the formamido group in this context is its hydrolytic removal, other reactions of formamides are known in organic chemistry. For instance, N-formyl derivatives can serve as precursors for the synthesis of isocyanides through dehydration. beilstein-journals.org However, the application of such reactions to N-formyl-O-benzyl-serine is not widely documented, as the main synthetic utility of the formyl group in this molecule is for amine protection. Therefore, the principal and most relevant transformation remains its cleavage to the free amine.

Reactions at the Benzyloxy Group

The benzyloxy group is a benzyl ether, which is extensively used as a protecting group for hydroxyl functions in organic synthesis. Its primary reaction is cleavage (deprotection) to regenerate the free hydroxyl group.

The most common method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgpeptide.com This method is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct.

In cases where the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes or alkynes), alternative deprotection methods are required. Strong acidic conditions, such as treatment with hydrogen bromide in acetic acid (HBr/AcOH), hydrofluoric acid (HF), or trifluoromethanesulfonic acid (TFMSA), can also cleave benzyl ethers. peptide.comcreative-peptides.com Additionally, Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) or tin(IV) chloride (SnCl₄) can effect debenzylation, sometimes with high selectivity. researchgate.netorganic-chemistry.org For instance, certain Lewis acids can selectively cleave benzyl esters in the presence of benzyl ethers, highlighting the tunable reactivity of these groups. researchgate.net

Table 4: Common Methods for Cleavage of the Benzyloxy Group
MethodReagentsTypical ConditionsAdvantages/Disadvantages
Catalytic HydrogenolysisH₂, Pd/CAtmospheric or elevated pressure, solvent like MeOH or EtOAc.Clean and high-yielding; not compatible with reducible groups like alkenes. organic-chemistry.org
Transfer HydrogenationPd/C, Hydrogen Donor (e.g., Formic Acid, Cyclohexadiene)Avoids use of H₂ gas.Milder alternative to direct hydrogenation. organic-chemistry.org
Strong Acid CleavageHBr/AcOH, HF, TFMSAHarsh conditions.Limited to acid-insensitive substrates. peptide.comcreative-peptides.com
Lewis Acid CleavageBCl₃·SMe₂, SnCl₄Anhydrous solvent (e.g., DCM) at low temperatures.Offers high selectivity and mild conditions, tolerating other functional groups. researchgate.netorganic-chemistry.org

Deprotection Strategies (e.g., Hydrogenolysis)

The utility of this compound as a synthetic building block, particularly as a protected derivative of 3-hydroxy-2-aminopropanoic acid, relies on the efficient and selective removal of the N-formyl and O-benzyl protecting groups. The choice of deprotection strategy depends on the desired final product and the compatibility with other functional groups in the molecule.

O-Benzyl Group Removal: The benzyloxy group, a benzyl ether, is most commonly cleaved through catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is generally clean and high-yielding, producing 2-formamido-3-hydroxypropanoic acid and toluene as a byproduct. This method is favored for its mild conditions, which typically preserve the stereochemical integrity of the α-carbon. nih.govpeptide.com

N-Formyl Group Removal: The formyl group is a stable protecting group for the amine but can be removed under specific conditions. Acidic hydrolysis is a conventional method, though it can be harsh and may lead to side reactions or racemization. A milder approach involves reacting the N-formyl compound with nucleophiles like hydrazine or hydroxylamine. google.comgoogle.com For instance, treatment with a hydroxylamine salt in an inert solvent can effectively remove the formyl group, yielding the corresponding amino acid ester. google.com Similarly, hydrazine derivatives in a pH-controlled environment (typically acidic, pH 1-3.5) can achieve deformylation with high yields. google.com

The selection between these methods allows for differential deprotection. For example, hydrogenolysis can selectively remove the O-benzyl group while leaving the N-formyl group intact, or acidic treatment with hydrazine can remove the N-formyl group while preserving the O-benzyl ether.

Protecting GroupDeprotection MethodKey ReagentsTypical ConditionsProduct
O-BenzylCatalytic HydrogenolysisH₂, Pd/CNeutral, Room Temperature2-Formamido-3-hydroxypropanoic acid
N-FormylNucleophilic CleavageHydrazine or Hydroxylamine SaltAcidic pH (1.5-3.5)3-(Benzyloxy)-2-aminopropanoic acid
N-FormylAcid HydrolysisAqueous Acid (e.g., HCl)Heated3-(Benzyloxy)-2-aminopropanoic acid

Palladium-Catalyzed Transformations

Beyond its role in deprotection, palladium catalysis offers a wide array of potential transformations for this compound. The molecule possesses several sites amenable to palladium-catalyzed reactions, including the benzylic group and the N-acyl amino acid core. researchgate.net

The benzyloxy moiety contains benzylic C(sp³)–H bonds that can be targets for C–H activation and functionalization reactions. mdpi.com Palladium catalysts have been developed for the arylation, olefination, and carbonylation of such bonds, which could potentially be applied to modify the benzyl protecting group. nih.gov Furthermore, the aromatic ring of the benzyl group is susceptible to palladium-catalyzed cross-coupling reactions if appropriately functionalized (e.g., as a halide).

The N-acyl amino acid structure itself can participate in palladium-catalyzed reactions. For example, palladium catalysts have been shown to enable the selective cleavage of the C-N amide bond in N-acyl amino acid amides for transamidation reactions. researchgate.netacs.org While the carboxylic acid of the target molecule is not an amide, related transformations involving the activation of the carboxyl group or reactions on the α-carbon could be envisioned. Research has also shown that N-acyl iminium ions, which could potentially be generated from derivatives of this compound, can undergo palladium-catalyzed Stille-type couplings. acs.org

Reactive SitePotential Pd-Catalyzed ReactionDescriptionReference Reaction Type
Benzyloxy Group (Benzylic C-H)C-H FunctionalizationDirect coupling of the benzylic position with aryl, vinyl, or other groups.C(sp³)–H Arylation/Olefination
N-Acyl Amino Acid CoreDecarbonylative CouplingActivation of the carboxylic acid followed by coupling, potentially with loss of CO.Heck-type Decarbonylation
N-Acyl Amino Acid CoreCoupling via N-Acyl Iminium IonIn situ formation of a reactive iminium ion from a derivative, followed by cross-coupling.Stille-type Coupling

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the α-carbon (C2) is critical for the application of this compound in the synthesis of enantiomerically pure molecules. Epimerization, the inversion of configuration at a stereocenter, is a significant concern for α-amino acid derivatives, particularly under basic conditions. mdpi.com

The primary mechanism for epimerization at the α-carbon involves the abstraction of the α-proton by a base to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of enantiomers or diastereomers. mdpi.com The acidity of this α-proton is enhanced by the electron-withdrawing nature of the adjacent carboxylic acid and N-formyl groups.

The risk of epimerization is highly dependent on the reaction conditions. Factors that increase the rate of epimerization include:

Strong Bases: The use of strong bases significantly promotes the formation of the enolate intermediate.

Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for proton abstraction.

Polar Aprotic Solvents: Solvents like DMF can stabilize the transition state for enolization.

Activation of the Carboxyl Group: When the carboxylic acid is activated for coupling reactions (e.g., as an active ester or acid anhydride), the electron-withdrawing character of the carbonyl group is enhanced, further increasing the acidity of the α-proton and the propensity for epimerization. u-tokyo.ac.jp

Conversely, studies on the N-formylation of amino acid esters have shown that the reaction can proceed without significant racemization under specific, relatively mild conditions (e.g., using imidazole (B134444) in DMF at 60°C), indicating that the stereocenter is stable when the carboxyl group is esterified and not activated. sci-hub.se Therefore, synthetic steps involving this compound must be carefully designed to avoid conditions known to promote epimerization, especially when the carboxylic acid is activated in the presence of a base. researchgate.net

FactorEffect on Epimerization RiskRationale
Base StrengthIncreases riskStronger bases more readily abstract the acidic α-proton.
TemperatureIncreases riskProvides energy to overcome the activation barrier for enolization.
Carboxyl Group ActivationIncreases riskEnhances the electron-withdrawing effect, making the α-proton more acidic.
Solvent PolarityIncreases risk (polar aprotic)Stabilizes the charged transition state leading to the enolate.

Derivatization and Analog Synthesis of 3 Benzyloxy 2 Formamidopropanoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 3-(benzyloxy)-2-formamidopropanoic acid is a primary site for derivatization, readily converted into esters and amides. These modifications are crucial for altering solubility, polarity, and metabolic stability.

Esterification is commonly achieved through standard acid-catalyzed reactions. For instance, the synthesis of amino acid benzyl (B1604629) esters can be accomplished by reacting the parent amino acid with benzyl alcohol. While specific methods for the N-formyl derivative are not extensively detailed, general procedures for related compounds, such as N-Boc-O-benzyl-serine, provide a clear pathway. The reaction of the cesium salt of N-Boc-L-serine with benzyl bromide in dimethylformamide, for example, yields the corresponding benzyl ester in high yield nih.gov. Another approach involves the use of coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide (EDC) to facilitate the reaction between the carboxylic acid and an alcohol nih.gov.

Amide bond formation follows well-established peptide coupling protocols. The carboxylic acid can be activated in situ with reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or EDC in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of a primary or secondary amine. An example of this is the coupling of N-Boc-O-benzyl-serine with a deprotected β-leucine-methyl ester to form a dipeptide, which contains both a newly formed amide bond and a pre-existing ester nih.gov. The reaction is typically carried out in a suitable aprotic solvent like chloroform (B151607) or dimethylformamide (DMF) with a tertiary amine base such as triethylamine (B128534) (Et3N) to neutralize the acid formed nih.gov.

The formyl group on the amine can be introduced using various methods, including the use of formic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or via acetic formic anhydride (B1165640) nih.gov. This N-formylation is often a key step in preparing the parent compound or its derivatives rsc.org.

Table 1: Examples of Ester and Amide Synthesis from Serine Derivatives

Starting Material Reagent(s) Product Type Reference(s)
N-Boc-L-serine 1. Cs₂CO₃, 2. Benzyl bromide, DMF Benzyl Ester nih.gov
N-Boc-O-benzyl-serine EDC, HOBt, β-leucine-methyl ester, Et₃N Amide (Dipeptide) nih.gov
Amino acid ester HCl Cyanomethyl formate N-formyl amino acid ester researchgate.net
Amino carboxylic acid Formamide (B127407) N-formyl amino carboxylic acid google.com

Modifications of the Benzyl Moiety

The benzyl group serves as a protective ether for the serine hydroxyl group and presents an opportunity for analog synthesis by modifying the aromatic ring.

The introduction of substituents onto the phenyl ring of the benzyloxy group can significantly impact the molecule's properties. This is typically achieved by starting with N-protected serine and reacting it with a substituted benzyl halide. The general synthetic route, based on the Williamson ether synthesis, involves the deprotonation of the hydroxyl group of N-protected serine with a strong base like sodium hydride (NaH) in an anhydrous solvent such as DMF, followed by nucleophilic substitution with the appropriate substituted benzyl bromide or chloride nih.govrsc.org. This approach allows for the incorporation of a wide range of functional groups on the aromatic ring, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, halo) groups.

Beyond simple substituted benzyl groups, other arylmethyl ethers can be introduced to explore a broader chemical space. This can include naphthylmethyl, pyridylmethyl, or other heteroarylmethyl groups. The synthesis follows the same principle as for substituted benzyloxy groups: reaction of N-protected serine with the corresponding arylmethyl halide in the presence of a base nih.govrsc.org. The choice of the arylmethyl group can introduce significant changes in steric bulk, electronic properties, and potential for specific interactions, such as hydrogen bonding or π-stacking.

Table 2: General Strategy for Benzyl Moiety Modification

Precursor Reagent 1 Reagent 2 Product Feature Reference(s)
N-Boc-L-serine Sodium Hydride (NaH) Substituted Benzyl Bromide Substituted benzyloxy group nih.govrsc.org
N-Boc-L-serine Sodium Hydride (NaH) Other Arylmethyl Halide Varied arylmethyl ether nih.govrsc.org

Structural Elaboration via the Propanoic Acid Backbone

Modification of the three-carbon propanoic acid backbone of this compound allows for the synthesis of analogs with altered chain length, stereochemistry, or the introduction of new functional groups. A common strategy involves using O-benzyl-serine as a starting point for chain elongation or functional group interconversion.

One notable example is the synthesis of nonracemic hydroxyglutamic acids from O-benzyl-L-serine beilstein-journals.org. In this process, the amino acid is first converted to its corresponding aldehyde (O-benzyl-L-serinal) through standard procedures. This aldehyde then serves as an electrophile for carbon-carbon bond-forming reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction, to elongate the carbon chain by two carbons, ultimately forming a five-carbon backbone beilstein-journals.org. Subsequent chemical transformations, including iodocyclocarbamation, reduction, and oxidation, can be used to introduce new stereocenters and functional groups, leading to complex amino acid analogs beilstein-journals.org. These multistep sequences demonstrate how the fundamental serine structure can be elaborated into more complex molecules.

Synthesis of Conformationally Restricted Analogs

To reduce the conformational flexibility of this compound and its derivatives, the molecule can be incorporated into a rigid cyclic framework. This strategy is valuable for probing the bioactive conformation of a molecule and can lead to improvements in binding affinity and selectivity for biological targets.

A key approach to creating conformationally constrained serine analogs is through cycloaddition reactions. For example, an oxazolone (B7731731) derived from serine can be reacted with a diene like cyclopentadiene (B3395910) in a Diels-Alder reaction nih.gov. This reaction creates a bicyclic norbornane (B1196662) system that rigidly holds the core elements of the serine structure in a fixed spatial arrangement. Subsequent selective hydrolysis and chemical transformations of the resulting cycloadducts can yield novel 3-hydroxy-2-aminonorbornane-2-carboxylic acids, which are rigid analogs of serine nih.gov. Although the starting material in this specific synthesis is not N-formyl-O-benzyl-serine itself, the principle demonstrates how the serine skeleton can be embedded within a constrained ring system. Such analogs are instrumental in understanding how conformational preferences influence biological activity.

Table 3: Example of Conformationally Restricted Serine Analog Synthesis

Strategy Key Reaction Resulting Scaffold Key Feature Reference(s)
Cycloaddition Diels-Alder reaction of a serine-derived oxazolone with cyclopentadiene Norbornane Rigid, bicyclic framework incorporating the serine backbone nih.gov

Role As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis of Complex Molecules

The defined stereocenter of O-benzyl-serine, obtained from the resolution of N-formyl-O-benzyl-DL-serine, is fundamental to its application in asymmetric synthesis. rsc.org This enantiopure starting material allows chemists to transfer its chirality to a new, more complex molecule, ensuring the desired stereochemical outcome, which is often crucial for biological activity.

The enantiomers of O-benzyl-serine are critical starting materials for the synthesis of a wide array of biologically active compounds, particularly antiviral agents. A prominent example is its use in the synthesis of influenza neuraminidase inhibitors, a class of drugs that includes oseltamivir. nih.govnih.gov In these syntheses, the chiral backbone of O-benzyl-L-serine is elaborated through a series of chemical transformations to construct the complex cyclohexene (B86901) core of the drug. The original stereocenter from serine dictates the absolute stereochemistry of multiple new chiral centers formed during the synthesis, highlighting its role as a foundational chiral synthon. The synthesis relies on the precise arrangement of functional groups in the starting material to achieve the high enantioselectivity required for a potent therapeutic agent. nih.gov

Stereodivergent synthesis enables the creation of multiple stereoisomers of a target molecule from a single chiral starting material by altering the reaction sequence or conditions. L-serine and its derivatives are exemplary chiral building blocks for such strategies. A notable application is the stereodivergent synthesis of sphingoid bases like D-erythro-sphingosine and D-threo-sphingosine from L-serine. acs.orgnih.gov By manipulating the reaction pathways, chemists can invert or retain the configuration at key stereocenters, allowing access to different diastereomers from the same precursor. For instance, different cyclization and reduction strategies applied to intermediates derived from L-serine can yield either the erythro or threo configuration in the final sphingosine (B13886) product. This approach provides a powerful and flexible route to various stereoisomers, which is essential for studying structure-activity relationships and developing stereochemically defined bioactive lipids. acs.org

Target StereoisomerStarting MaterialKey Synthetic Strategy
D-erythro-SphingosineL-Serine DerivativePathway involving stereoretentive steps
D-threo-SphingosineL-Serine DerivativePathway involving stereoinversive steps

Integration into Peptide and Peptidomimetic Scaffolds

The structural similarity of 3-(Benzyloxy)-2-formamidopropanoic acid to natural amino acids makes it an ideal component for building peptides and peptidomimetics with modified properties. The benzyl (B1604629) group offers a stable protecting group for the serine side chain, which is compatible with standard peptide synthesis protocols. peptide.com

Azapeptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification imparts unique conformational constraints, often inducing β-turn structures, and enhances resistance to enzymatic degradation. nih.govmdpi.com The synthesis of azapeptides frequently employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. O-benzyl-L-serine is the precursor for the corresponding aza-amino acid building block, Fmoc-AzaSer(Bzl)-OH. This building block is incorporated into a peptide sequence using specialized coupling protocols, as the nucleophilicity of the hydrazine-derived amine is different from that of a standard amino acid. kirj.eenih.gov The use of these building blocks allows for the systematic replacement of amino acids in a peptide sequence, a technique known as an "aza-scan," to probe the structural requirements for biological activity. nih.gov

Table of Representative Aza-Amino Acid Building Blocks for SPPS

Aza-Amino Acid Building Block Corresponding Amino Acid Side Chain
Fmoc-AzaAla-OH Alanine Methyl
Fmoc-AzaLeu-OH Leucine Isobutyl
Fmoc-AzaPhe-OH Phenylalanine Benzyl
Fmoc-AzaSer(Bzl)-OH Serine O-benzyl

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. acs.orgmdpi.com These enzymatic assembly lines can incorporate a wide variety of proteinogenic and non-proteinogenic amino acids. nih.gov A fascinating example involving a serine derivative is the biosynthesis of azaserine, an antitumor agent which is O-(diazoacetyl)-L-serine. nih.gov In this pathway, NRPS machinery activates L-serine and catalyzes the ester bond formation with a diazoacetyl precursor. nih.govrsc.org While the direct incorporation of the synthetic, protected this compound into a natural NRPS system is not typical, chemoenzymatic strategies offer a powerful alternative. In this approach, a linear peptide containing O-benzyl-serine is synthesized chemically and then subjected to cyclization by an isolated NRPS thioesterase (TE) domain. nih.govuni-marburg.de This hybrid strategy combines the flexibility of chemical synthesis with the efficiency and selectivity of enzymatic catalysis to produce novel macrocyclic peptides.

Precursor in Natural Product Synthesis

The chiral integrity of O-benzyl-serine makes it a valuable starting point for the total synthesis of complex natural products, where precise stereochemical control is paramount.

The de novo synthesis of sphingolipids, a critical class of lipids involved in cellular signaling and membrane structure, begins with the condensation of L-serine and a fatty acyl-CoA. researchgate.netfrontiersin.org Consequently, protected serine derivatives are cornerstone starting materials for the chemical synthesis of various sphingolipids and their analogues. nih.gov For example, N-Boc-O-benzyl-L-serine can be converted into the Garner aldehyde, a versatile intermediate that serves as a launching point for building the characteristic long-chain base of sphingolipids. The stereocenter of the serine starting material is meticulously preserved throughout the synthetic sequence, ensuring the correct absolute stereochemistry in the final natural product. nih.gov

Furthermore, derivatives of O-benzyl-serine are employed in the synthesis of other classes of natural products. The marine natural product Manzacidin B, which exhibits interesting biological activities, has been synthesized from an aldehyde derived from α-methylserine. researchgate.net The synthesis showcases how the serine scaffold can be modified and elaborated to construct complex heterocyclic systems with multiple stereocenters.

Utility in the Synthesis of Specialty Chemicals

The primary utility of this compound in the synthesis of specialty chemicals lies in its role as a precursor to enantiopure unnatural amino acids. bioascent.combiosyn.com These non-proteinogenic amino acids are widely used in the development of therapeutic peptidomimetics to enhance pharmacological activity and potency. biosyn.com

A key application involves the resolution of the racemic mixture of N-formyl-O-benzyl-DL-serine to isolate the desired stereoisomer. This process is a critical step in providing a more convenient and economical route to O-benzyl-L-serine. rsc.org Once the formyl protecting group is removed, the resulting O-benzyl-serine is a versatile intermediate for further synthetic elaborations.

The synthesis of various unnatural amino acids often starts from readily available amino acids like serine. princeton.edu By protecting the functional groups, as seen in this compound, chemists can perform specific modifications to the molecule's side chain. For instance, derivatives of O-benzyl-serine can be used in metallaphotoredox catalysis to create a diverse array of optically pure unnatural amino acids, including analogues of phenylalanine and tryptophan. princeton.edu

The strategic use of protecting groups, such as the formyl and benzyl groups in this compound, is fundamental in multi-step organic syntheses. The formyl group can be readily removed under mild hydrolytic conditions, and the benzyl group is typically cleaved via hydrogenolysis. google.comsigmaaldrich.com This allows for the sequential unmasking of the amine and hydroxyl functionalities as needed during a synthetic route.

The following table summarizes the utility of this compound and its derivatives in the synthesis of specialty chemicals:

Application AreaSynthetic Utility of this compound and its DerivativesResulting Specialty Chemicals
Unnatural Amino Acid Synthesis Serves as a protected, chiral precursor for side-chain modification.Optically pure non-proteinogenic amino acids for peptidomimetics and drug discovery. bioascent.combiosyn.com
Peptide Synthesis The deprotected form, O-benzyl-L-serine, is a building block for solid-phase and solution-phase peptide synthesis. sigmaaldrich.comguidechem.comCustom peptides with enhanced biological activity and stability. biosyn.com
Pharmaceutical Intermediates Used in the synthesis of complex molecules that are key intermediates for active pharmaceutical ingredients.Derivatives have been investigated for applications in treating cardiovascular diseases and osteoporosis.
Chiral Ligand Development The chiral backbone can be incorporated into ligands for asymmetric catalysis.Chiral catalysts for enantioselective chemical transformations.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Methods such as Density Functional Theory (DFT) are commonly employed to achieve a balance between accuracy and computational cost. nih.govmdpi.com

By using a functional like B3LYP combined with a basis set such as 6-311G(d,p), the geometry of 3-(Benzyloxy)-2-formamidopropanoic acid can be optimized to find its lowest energy state. epstem.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Furthermore, these calculations reveal key aspects of the molecule's electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. epstem.net

Table 1: Calculated Geometric Parameters for this compound This table represents the types of parameters obtained from geometry optimization calculations; specific values are dependent on the chosen computational method and have not been reported in published literature.

Parameter TypeDescriptionExample Atoms Involved
Bond LengthThe equilibrium distance between the nuclei of two bonded atoms.C=O (carbonyl), C-N (amide), O-H (carboxyl)
Bond AngleThe angle formed between three connected atoms.O=C-O (carboxyl), C-N-C (amide linkage)
Dihedral AngleThe angle between two intersecting planes, defining molecular torsion.C-C-O-C (ether linkage), H-N-C-H (formamide group)

Table 2: Predicted Electronic Properties of this compound This table outlines key electronic structure parameters derived from quantum chemical calculations. Specific energy values are predictive and vary with the level of theory.

Electronic PropertyDescriptionSignificance
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicator of chemical reactivity and electronic stability.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing a detailed map of the energy landscape from reactants to products. This is crucial for understanding reaction mechanisms, identifying intermediate structures, and determining the energy barriers that control reaction rates.

For this compound, one might investigate its synthesis or a potential degradation pathway, such as the acid-catalyzed hydrolysis of the formamide (B127407) group. Quantum chemical calculations can locate the transition state structure for such a reaction—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction's kinetics. By mapping the entire reaction pathway, chemists can gain insights into the feasibility of a reaction and explore how catalysts might lower the activation energy. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, Mass Spectrometry Signatures)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. epstem.net For this compound, this would involve predicting the resonance frequencies for each unique proton and carbon atom in its structure. The predicted spectrum serves as a theoretical benchmark to aid in the interpretation of experimental data.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table shows the expected chemical shift regions and splitting patterns based on the molecular structure and general NMR principles. docbrown.inforsc.org

Atom/GroupSpectrumExpected Chemical Shift (ppm)Expected Multiplicity
Carboxyl H (-COOH)¹H10.0 - 13.0Singlet
Formyl H (-NHCHO)¹H8.0 - 8.5Singlet
Amide H (-NHCHO)¹H6.5 - 8.0Doublet
Phenyl H's (C₆H₅-)¹H7.2 - 7.5Multiplet
Benzyl (B1604629) H's (-OCH₂Ph)¹H4.5 - 5.0Singlet/Doublets
Alpha-C H (-CH(NHCHO)-)¹H4.0 - 4.5Multiplet
Beta-C H's (-CH₂OBn)¹H3.5 - 4.0Multiplet
Carboxyl C (-COOH)¹³C170 - 180-
Formyl C (-NHCHO)¹³C160 - 165-
Phenyl C's¹³C125 - 140-
Benzyl C (-OCH₂Ph)¹³C70 - 80-
Beta-C (-CH₂OBn)¹³C65 - 75-
Alpha-C (-CH(NHCHO)-)¹³C50 - 60-

Mass Spectrometry (MS): The fragmentation patterns observed in mass spectrometry can also be predicted computationally. By analyzing the bond strengths and the stability of potential fragments, it is possible to foresee how the molecular ion of this compound would break apart upon ionization. Key fragmentation pathways for this molecule would likely involve the loss of the carboxyl group, cleavage of the benzylic ether, and fragmentation of the formamide side chain. miamioh.edudocbrown.infoyoutube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table lists plausible fragment ions and their mass-to-charge ratios (m/z) based on the compound's structure (Molecular Weight ≈ 225.23 g/mol ).

Fragment Ion (m/z)Plausible Neutral Loss / Fragment Structure
225[M]⁺, Molecular ion
180[M - COOH]⁺, Loss of the carboxyl group
134[M - CH₂C₆H₅]⁺, Loss of benzyl radical
108[C₆H₅CH₂OH]⁺, Benzyl alcohol cation
91[C₇H₇]⁺, Tropylium (B1234903) ion (from benzyl group)
77[C₆H₅]⁺, Phenyl cation

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture of the lowest-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a view of the molecule's flexibility and conformational preferences in a particular environment, such as in a solvent. researchgate.net

For this compound, MD simulations can explore the rotational freedom around its single bonds. This analysis reveals which conformations are most populated at a given temperature and how the molecule might change its shape, which is essential for understanding its interactions with other molecules.

BondAtoms InvolvedSignificance
1C(alpha) - C(beta)Orients the benzyloxy group relative to the amino acid backbone.
2C(beta) - O(ether)Determines the position of the benzyl group.
3O(ether) - C(benzyl)Positions the phenyl ring relative to the rest of the molecule.
4N - C(alpha)Orients the formamide group.
5C(alpha) - C(carboxyl)Positions the carboxylic acid group.

In Silico Screening for Synthetic Reagents and Catalysts

In silico screening uses computational docking and other methods to rapidly evaluate the potential interactions between a target molecule and a large library of other compounds. While often used in drug discovery, this technique is also valuable for chemical synthesis.

To optimize the synthesis of this compound, one could perform a virtual screen of potential catalysts. A 3D model of a reaction intermediate could be docked against a library of known catalysts to predict which ones might bind effectively and facilitate the desired chemical transformation. This computational pre-screening can prioritize experimental efforts, saving time and resources by focusing on the most promising candidates.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic connectivity and functional groups within 3-(Benzyloxy)-2-formamidopropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

Expected ¹H NMR signals would include:

A very broad singlet signal at a high chemical shift (δ > 10 ppm) corresponding to the acidic proton of the carboxylic acid group. oregonstate.eduyoutube.com

A singlet for the formyl proton (-CHO) appearing downfield, typically in the range of δ 8.0–8.2 ppm.

A doublet for the amide proton (-NH) between δ 6.5–8.0 ppm, showing coupling to the adjacent proton on the alpha-carbon. hw.ac.uk

A multiplet in the aromatic region (δ 7.2–7.4 ppm) integrating to five protons, which corresponds to the phenyl group of the benzyl (B1604629) moiety. oregonstate.eduugm.ac.id

A singlet at approximately δ 4.5 ppm, representing the two benzylic protons (-O-CH₂-Ph). oregonstate.edu

A multiplet around δ 4.5–4.8 ppm for the single proton on the alpha-carbon (-CH(NHCHO)-).

A multiplet for the two diastereotopic protons on the beta-carbon (-CH₂-O-), expected around δ 3.7–4.0 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR signals would include:

The carboxylic acid carbonyl carbon (-COOH) signal in the δ 170–185 ppm range. libretexts.orgoregonstate.edu

The amide carbonyl carbon (-CHO) signal around δ 160–165 ppm.

Multiple signals for the aromatic carbons of the phenyl ring between δ 125–140 ppm. libretexts.org

The benzylic ether carbon (-O-CH₂-Ph) signal around δ 70–75 ppm. ugm.ac.id

The beta-carbon (-CH₂-O-) signal at approximately δ 65–70 ppm.

The alpha-carbon (-CH(NHCHO)-) signal in the range of δ 50–60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-COOH> 10 (broad s)170 - 185
-NHCHO (amide)6.5 - 8.0 (d)-
-NHCHO (formyl)8.0 - 8.2 (s)160 - 165
C₆H₅ (aromatic)7.2 - 7.4 (m)125 - 140
-O-CH₂-Ph (benzylic)~4.5 (s)70 - 75
α-CH4.5 - 4.8 (m)50 - 60
β-CH₂3.7 - 4.0 (m)65 - 70

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. The molecular formula for this compound is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol .

HRMS would be used to confirm this formula by measuring the exact mass of the molecular ion, typically as the protonated species [M+H]⁺ or the deprotonated species [M-H]⁻ in electrospray ionization (ESI).

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information. Key predicted fragmentation pathways for the [M+H]⁺ ion include: nih.govuni-muenster.de

Neutral loss of water (H₂O).

Neutral loss of carbon monoxide (CO).

Cleavage of the benzyl ether bond, leading to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Decarboxylation (loss of CO₂).

Table 2: Predicted HRMS Data and Potential MS/MS Fragments.
Ion/FragmentFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₁₄NO₄⁺224.0917
[M-H]⁻C₁₁H₁₂NO₄⁻222.0772
[M+H - H₂O]⁺C₁₁H₁₂NO₃⁺206.0812
[C₇H₇]⁺ (Tropylium ion)C₇H₇⁺91.0542

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound would be expected to display the following characteristic absorption bands: specac.comvscht.czorgchemboulder.com

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. echemi.com

N-H Stretch (Amide): A moderate absorption band appearing around 3300 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700–1725 cm⁻¹.

C=O Stretch (Amide I Band): A strong, sharp absorption band in the region of 1650–1680 cm⁻¹.

N-H Bend (Amide II Band): A moderate band located around 1530–1550 cm⁻¹.

C-O Stretch: Strong absorptions in the fingerprint region (1050–1300 cm⁻¹) corresponding to the C-O bonds of the ether and carboxylic acid groups.

Table 3: Characteristic IR Absorption Frequencies.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (very broad, strong)
AmideN-H Stretch~3300 (moderate)
Carboxylic AcidC=O Stretch1700 - 1725 (strong, sharp)
AmideC=O Stretch (Amide I)1650 - 1680 (strong, sharp)
AmideN-H Bend (Amide II)1530 - 1550 (moderate)
Ether / Carboxylic AcidC-O Stretch1050 - 1300 (strong)

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the target compound from impurities and for determining its enantiomeric purity, a critical parameter for chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For N-protected amino acids like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose, such as Chiralpak® and Chiralcel® columns) are highly effective. yakhak.org Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® T) are also well-suited for separating underivatized or N-protected amino acids. sigmaaldrich.com

A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The enantiomers are separated on the chiral column and detected as they elute, most commonly by a UV detector, which is effective due to the presence of the aromatic benzyl group.

Table 4: Representative Chiral HPLC Method.
ParameterCondition
Column (CSP)Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's carboxylic acid and amide groups make it polar and non-volatile, and it is prone to thermal decomposition at the high temperatures used in GC injectors and columns. sigmaaldrich.comthermofisher.com

Therefore, chemical derivatization is a mandatory step to increase volatility and thermal stability. A common two-step approach for amino acids involves: mdpi.comnih.gov

Esterification: The carboxylic acid group is converted into a more volatile ester, for example, a methyl ester using methanolic HCl or an isobutyl ester using isobutyl chloroformate.

Acylation/Silylation: The remaining active hydrogens (like the amide N-H) can be further derivatized, for instance, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

Once derivatized, the compound can be analyzed by GC. For enantiomeric separation, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral selector like Chirasil-L-Val, would be necessary. nih.gov Detection is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 5: Representative GC Method for Derivatized Analyte.
ParameterCondition
DerivatizationEsterification (e.g., with methanolic HCl) followed by silylation (e.g., with MSTFA)
ColumnChiral capillary column (e.g., Chirasil-L-Val)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp at 5 °C/min to 220 °C
DetectorFID or MS

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which allows for the direct visualization of the molecule's configuration.

For a chiral molecule such as this compound, X-ray crystallography can unequivocally establish the absolute configuration of its stereocenter. The process involves growing a suitable single crystal of the enantiomerically pure compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed.

The determination of the absolute structure is possible due to the phenomenon of anomalous dispersion (or resonant scattering). When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal. The small differences that arise between these Bijvoet pairs of reflections contain the information about the absolute structure of the crystal.

A critical parameter in assessing the correctness of the determined absolute configuration is the Flack parameter. wikipedia.org This parameter is refined during the crystallographic analysis and ideally converges to a value near 0 for the correct enantiomer and near 1 for the inverted structure. wikipedia.org A value close to 0.5 may suggest that the crystal is racemic or twinned. wikipedia.org

It is important to note that for molecules composed solely of light atoms (like carbon, hydrogen, nitrogen, and oxygen), such as this compound, the anomalous scattering effects are very weak. This can make the precise determination of the Flack parameter challenging. wikipedia.org In such cases, high-quality diffraction data and advanced refinement techniques are often necessary to confidently assign the absolute configuration. In some instances, the known chirality of a starting material is used to assign the configuration. iucr.org

While no specific crystal structure for this compound has been publicly reported, the table below provides representative crystallographic data from a similar N-acyl amino acid, N-Acetyl-L-phenylalanine, to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. iucr.org

Table 1: Illustrative Crystallographic Data for a Representative N-Acyl Amino Acid (N-Acetyl-L-phenylalanine)

Parameter Value
Chemical Formula C₁₁H₁₃NO₃
Formula Weight 207.22
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.6528 (1)
b (Å) 11.1532 (2)
c (Å) 16.9897 (1)
Volume (ų) 1071.15 (3)
Z 4
Calculated Density (Mg m⁻³) 1.285

Data obtained from the crystallographic study of N-Acetyl-L-phenylalanine. iucr.org

Structure Activity Relationship Sar Studies in Synthetic Design

Correlating Structural Modifications with Synthetic Efficiency and Yield

The synthesis of 3-(Benzyloxy)-2-formamidopropanoic acid, also known as N-formyl-O-benzyl-serine, involves the protection of the hydroxyl and amino groups of serine. The efficiency and yield of this process are highly dependent on the choice of reagents and the nature of the protecting groups.

The N-formyl group is a simple and effective protecting group for the amine. Various methods exist for its introduction, and the choice of formylating agent can significantly impact the yield. Traditional methods often employ acetic formic anhydride (B1165640). More contemporary and practical approaches utilize formic acid in the presence of a coupling agent or under conditions that facilitate dehydration. For instance, a highly efficient N-formylation of amines has been reported using formic acid in toluene (B28343) with a Dean-Stark trap to remove water, leading to excellent yields. Another method employs a catalytic amount of iodine with formic acid under solvent-free conditions, which has been shown to be effective for a wide range of amines and amino acid esters, often proceeding with high efficiency.

The interplay between the protecting groups and the reaction conditions is a key aspect of the SAR for the synthesis of this compound. The stability of the formyl group under the conditions required for benzylation, and vice versa, will dictate the optimal synthetic route and the final yield.

Table 1: Comparison of N-Formylation Methods for Amines

Formylating Agent/Method Typical Conditions Reported Yields Key Advantages
Acetic Formic Anhydride Aprotic solvent Good to excellent Highly reactive
Formic Acid / Toluene / Dean-Stark Refluxing toluene Up to 98% Practical, no need for anhydrous conditions
Formic Acid / Iodine (catalytic) Solvent-free, 70°C Up to 94% Environmentally friendly, high efficiency

Note: Yields are for general amines or simple amino acids and may vary for O-benzyl-serine.

Impact of Stereochemistry on Reactivity and Selectivity

This compound possesses a chiral center at the α-carbon (C2). The stereochemistry at this center is of paramount importance as it can direct the stereochemical outcome of subsequent reactions, a principle widely exploited in asymmetric synthesis. When used as a chiral building block, the predefined stereochemistry of either (R)- or (S)-3-(Benzyloxy)-2-formamidopropanoic acid can lead to the selective formation of one diastereomer or enantiomer of the product.

The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiomer of serine or involves the resolution of the racemic mixture. A classical approach to resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as brucine (B1667951). In the resolution of N-formyl-O-benzyl-DL-serine, brucine selectively precipitates the salt of the D-enantiomer. The L-enantiomer can then be recovered from the mother liquor. Such resolutions are critical for obtaining the stereochemically pure starting materials needed to exert stereocontrol in later synthetic steps.

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principle is well-established for similar N-acyl amino acids. The fixed stereocenter, in conjunction with the steric bulk of the benzyl (B1604629) and formyl groups, can create a chiral environment that biases the approach of reagents to a prochiral center elsewhere in the molecule or in a reacting partner. For example, in aldol (B89426) reactions or alkylations of an enolate derived from this compound, the chiral center would be expected to direct the formation of a new stereocenter with a predictable configuration.

Rational Design of New Derivatization Strategies

The rational design of new derivatives of this compound is primarily driven by its intended application, for instance, in the synthesis of modified peptides or other complex chiral molecules. Derivatization can be targeted at the three main functional handles of the molecule: the carboxylic acid, the N-formyl group, and the O-benzyl group.

Derivatization of the Carboxylic Acid: The carboxyl group is the most common site for derivatization. It can be converted into a wide range of functional groups, including esters, amides, and acid halides. In the context of solid-phase peptide synthesis, the carboxylic acid is activated (e.g., with dicyclohexylcarbodiimide (B1669883) (DCC) or as an active ester) to facilitate amide bond formation with the N-terminus of a growing peptide chain. The rational design of these activated derivatives focuses on maximizing coupling efficiency and minimizing side reactions, such as racemization.

Modification of the N-Formyl Group: While the formyl group is typically a protecting group to be removed, it can be envisioned that in a rational design strategy, it could be replaced with other N-acyl groups to fine-tune steric or electronic properties. For example, replacing the formyl group with a larger acyl group could alter the conformational preferences of the molecule, which might, in turn, influence the stereochemical outcome of reactions at a distal site.

Modification of the O-Benzyl Group: The benzyl group can be modified with substituents on the aromatic ring. Introducing electron-donating or electron-withdrawing groups can alter the lability of the benzyl ether to hydrogenolysis or acidic cleavage. This allows for the design of orthogonal protection strategies where the O-benzyl group can be selectively removed in the presence of other protecting groups. For example, a p-methoxybenzyl (PMB) ether is more acid-labile than a standard benzyl ether.

Predictive Models for Chemical Transformations

The use of predictive models, such as computational chemistry and quantitative structure-activity relationship (QSAR) models, in the context of the chemical transformations of this compound is an emerging area. While specific QSAR models for this compound are not widely published, the principles of computational chemistry can be applied to predict its behavior.

Computational Modeling of Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of reactions involving this compound. For example, in a reaction where this molecule acts as a nucleophile, DFT could be used to calculate the activation energies for different reaction pathways, thereby predicting the most likely product. In stereoselective reactions, computational models can help to rationalize the observed diastereoselectivity or enantioselectivity by comparing the energies of the different diastereomeric transition states. This allows for a deeper understanding of the factors controlling the stereochemical outcome and can guide the rational design of more selective reactions.

Predictive Models for Synthetic Efficiency: While not a classical QSAR application, predictive models are being developed to forecast the yield of chemical reactions based on a variety of parameters, including the structure of the reactants, reagents, and solvents. Such models, often based on machine learning algorithms trained on large datasets of known reactions, could potentially be applied to predict the efficiency of the synthesis and derivatization of this compound under different conditions. This would enable the in silico optimization of reaction conditions before any experimental work is undertaken, saving time and resources.

The application of these predictive models to the specific chemical transformations of this compound represents a frontier in the rational design of synthetic strategies involving this versatile protected amino acid.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Benzyloxy)-2-formamidopropanoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use fully protective clothing to prevent skin contact and chemical exposure. Respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations) is critical to avoid inhalation risks .
  • Environmental Controls : Prevent drainage system contamination by using secondary containment and adhering to waste disposal regulations. Conduct regular hazard assessments to align PPE with exposure levels .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Benzyloxy Group Introduction : Utilize nucleophilic substitution or coupling reactions to attach the benzyloxy moiety. For example, benzyl bromide or chloride can react with hydroxyl or amine precursors under basic conditions.
  • Amino Acid Backbone Formation : Employ peptide coupling agents (e.g., EDC/HOBt) to conjugate the formamido group to the propanoic acid scaffold. Similar strategies are used for α,β-unsaturated carboxylic acid derivatives to stabilize reactive intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the benzyloxy, formamido, and propanoic acid functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amine (N-H) stretches.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables.
  • Kinetic Profiling : Use stopped-flow spectroscopy or HPLC to monitor reaction intermediates and compare rates across studies.
  • Patent Analysis : Review synthetic protocols in patent literature (e.g., optimized benzyloxy coupling in Hyundai Pharm’s derivatives) to identify scalable, reproducible methods .

Q. What strategies ensure stereochemical purity during the synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control asymmetric induction during formamido group installation.
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation.
  • Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Studies on (S)-2-(Benzyloxy)-3-hydroxypropanal highlight the importance of stereoselective monitoring .

Q. How can computational tools aid in retrosynthesis planning for novel derivatives of this compound?

  • Methodological Answer :

  • AI-Driven Retrosynthesis : Platforms like PubChem’s reaction database predict feasible routes by analyzing template relevance (e.g., Reaxys, Pistachio). Focus on one-step pathways to minimize side reactions.
  • Density Functional Theory (DFT) : Calculate transition-state energies to prioritize low-barrier reactions (e.g., Michael additions to α,β-unsaturated systems) .

Data Contradiction and Stability Analysis

Q. How should researchers resolve conflicting data on the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Conduct forced degradation experiments (e.g., 40°C/75% RH, pH 1–13 buffers) with HPLC-UV monitoring to identify degradation products.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the benzyloxy group) to trace hydrolysis pathways. Reference structural analogs (e.g., benzodioxole-containing acids) to infer stability trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.